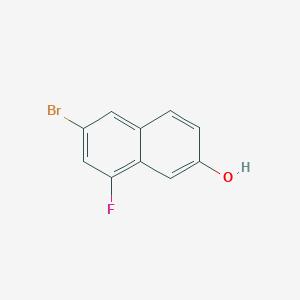

6-Bromo-8-fluoronaphthalen-2-ol

Description

BenchChem offers high-quality 6-Bromo-8-fluoronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-fluoronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOKFWKXFDSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459857 | |

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82995-06-0 | |

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-8-fluoronaphthalen-2-ol, a functionalized naphthalene derivative with potential applications in medicinal chemistry and materials science. The synthesis is dissected into three core stages: the preparation of the key intermediate 6-bromo-2-methoxynaphthalene, the critical regioselective fluorination at the C8 position, and the final deprotection to yield the target compound. This document offers detailed experimental protocols, discusses the underlying chemical principles, and explores potential challenges and alternative strategies, serving as a valuable resource for researchers engaged in the synthesis of complex aromatic compounds.

Introduction: The Significance of Functionalized Naphthalenes

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their rigid bicyclic aromatic structure provides a versatile scaffold for the introduction of various functional groups, leading to a diverse array of chemical and biological properties. The specific substitution pattern of halogens and hydroxyl groups on the naphthalene core, as in 6-Bromo-8-fluoronaphthalen-2-ol, can significantly influence molecular interactions, metabolic stability, and electronic properties. This makes the targeted synthesis of such multi-substituted naphthalenes a critical endeavor in modern organic chemistry.

This guide focuses on a rational, multi-step approach to synthesize 6-Bromo-8-fluoronaphthalen-2-ol, emphasizing experimental details and the rationale behind procedural choices.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 6-Bromo-8-fluoronaphthalen-2-ol is envisioned as follows:

Caption: Retrosynthetic analysis of 6-Bromo-8-fluoronaphthalen-2-ol.

Synthesis of the Key Intermediate: 6-Bromo-2-methoxynaphthalene

The synthesis of 6-bromo-2-methoxynaphthalene is a well-established multi-step process starting from 2-naphthol.

Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol

The initial step involves the dibromination of 2-naphthol. The hydroxyl group is an activating ortho-, para-director, leading to substitution at the 1 and 6 positions.

Experimental Protocol:

A detailed procedure for a similar bromination is available in Organic Syntheses.[2]

-

In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the flask with gentle shaking. The reaction is exothermic and may require cooling to maintain control.

-

After the addition is complete, add water and heat the mixture to boiling.

Step 2: Selective Reduction to 6-Bromo-2-naphthol

The next step is the selective reduction of the more reactive bromine at the 1-position of 1,6-dibromo-2-naphthol. This can be achieved using various reducing agents, with tin metal in the presence of hydrochloric acid being a common method.[3][4]

Experimental Protocol:

A detailed procedure is provided by Organic Syntheses.[2]

-

To the hot solution from the previous step, add mossy tin in portions.

-

Continue boiling the mixture until the tin has completely dissolved. This may require the addition of more tin.

-

After the reaction is complete, cool the mixture and filter to remove tin salts.

-

The filtrate is then poured into ice water to precipitate the crude 6-bromo-2-naphthol.

-

The crude product can be purified by vacuum distillation followed by recrystallization.[5]

Step 3: Methylation of 6-Bromo-2-naphthol to 6-Bromo-2-methoxynaphthalene

To protect the hydroxyl group and prevent side reactions in the subsequent fluorination step, 6-bromo-2-naphthol is methylated to form 6-bromo-2-methoxynaphthalene.[6]

Experimental Protocol:

A general procedure for the methylation of a substituted naphthol is described in a patent for the manufacture of 2-bromo-6-methoxynaphthalene.[7][8]

-

Dissolve 6-bromo-2-naphthol in a suitable solvent such as butanol.

-

Add a methylating agent, such as methyl bromide, and a base (e.g., sodium hydroxide) to the solution.

-

The reaction is typically carried out at a slightly elevated temperature.

-

After the reaction is complete, the product can be isolated by phase separation and crystallization.

Table 1: Summary of the Synthesis of 6-Bromo-2-methoxynaphthalene

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

| 1 | Bromination | 2-Naphthol, Bromine, Acetic Acid | High | [2] |

| 2 | Reduction | 1,6-Dibromo-2-naphthol, Tin, HCl, Acetic Acid | 78% | [3] |

| 3 | Methylation | 6-Bromo-2-naphthol, Methyl Bromide, NaOH, Butanol | High | [7][8] |

The Critical Step: Regioselective Fluorination

The introduction of a fluorine atom at the C8 position of the naphthalene ring is the most challenging step in this synthesis. The methoxy group at C2 directs electrophilic substitution primarily to the C1 and C6 positions, while the C8 position is sterically hindered.[9] Therefore, direct fluorination is unlikely to be regioselective for the desired product.

Challenges of Direct Fluorination

Electrophilic fluorinating agents, such as Selectfluor™, are commonly used for the direct fluorination of aromatic compounds.[2] However, the regioselectivity is highly dependent on the electronic and steric environment of the substrate. For 6-bromo-2-methoxynaphthalene, direct fluorination would likely yield a mixture of isomers, with the 1-fluoro and 6-fluoro products being major components.

A Directed Fluorination Strategy

Conceptual Workflow for Directed C8 Fluorination:

Caption: Conceptual workflow for a directed C8 fluorination strategy.

This approach would involve:

-

Introduction of a Directing Group: A suitable directing group would be installed at the C1 position of 6-bromo-2-methoxynaphthalene.

-

Directed C8 Fluorination: The directing group would then facilitate the regioselective introduction of a fluorine atom at the C8 position, likely through a metal-catalyzed process.

-

Removal of the Directing Group: The directing group would be subsequently removed to yield the desired 6-bromo-8-fluoro-2-methoxynaphthalene.

The development of such a directed fluorination protocol would require significant experimental optimization.

Final Step: Deprotection to 6-Bromo-8-fluoronaphthalen-2-ol

The final step in the synthesis is the deprotection of the methoxy group to yield the target phenol. This is a standard transformation in organic synthesis.

Experimental Protocol:

Cleavage of aryl methyl ethers can be achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).[11]

-

Dissolve 6-bromo-8-fluoro-2-methoxynaphthalene in a suitable solvent.

-

Add a demethylating agent, such as a concentrated solution of HBr.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.

Table 2: Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| HBr | Reflux | Readily available, effective | Harsh conditions, potential for side reactions | [11] |

| BBr₃ | Low temperature | Milder conditions | Moisture sensitive, corrosive | N/A |

Conclusion and Future Outlook

The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol presents a significant synthetic challenge, primarily due to the requirement for regioselective C8 fluorination. This guide has outlined a plausible synthetic route, commencing with the well-established synthesis of the key intermediate, 6-bromo-2-methoxynaphthalene. While direct fluorination is unlikely to be effective, a directed C-H fluorination strategy holds promise but necessitates further research and development. The final deprotection step is a standard and achievable transformation.

For researchers and drug development professionals, the successful synthesis of this and similar functionalized naphthalenes opens avenues for exploring new chemical space and developing novel molecules with tailored properties. Future work should focus on the development of efficient and regioselective methods for the C8 fluorination of substituted naphthalenes.

References

-

Organic Syntheses Procedure. 6-bromo-2-naphthol. Available from: [Link]

-

PrepChem.com. Synthesis of 6-Bromo-2-naphthol. Available from: [Link]

-

YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. (2024-06-05). Available from: [Link]

-

RSC Publishing. Palladium-catalyzed directing group-assisted C8-triflation of naphthalenes. Available from: [Link]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

-

ResearchGate. Effect of promoters on demethylation of 2-methoxynaphthalene. Available from: [Link]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- [Placeholder for additional relevant reference]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- [Placeholder for additional relevant reference]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. academic.oup.com [academic.oup.com]

- 3. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Page loading... [wap.guidechem.com]

- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 7. 2-[Bromo(difluoro)methoxy]naphthalene | C11H7BrF2O | CID 174974233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-catalyzed directing group-assisted C8-triflation of naphthalenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

chemical properties of 6-Bromo-8-fluoronaphthalen-2-ol

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-8-fluoronaphthalen-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its naphthalene core, substituted with three distinct functional groups—a hydroxyl (phenol), a bromine atom, and a fluorine atom—renders it a highly versatile synthetic building block. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling facile introduction of molecular diversity. The fluorine atom enhances metabolic stability and modulates electronic properties, which are critical for optimizing drug candidates. The phenolic hydroxyl group provides a site for further functionalization and influences the molecule's reactivity. This guide offers a comprehensive analysis of the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of 6-Bromo-8-fluoronaphthalen-2-ol, providing researchers with the foundational knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Value of Halogenated Naphthalenes

The naphthalene scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a well-defined framework for orienting functional groups to interact with biological targets. The strategic incorporation of halogen atoms, particularly bromine and fluorine, is a cornerstone of modern medicinal chemistry for fine-tuning molecular properties.

-

Bromine is often introduced to serve as a versatile synthetic handle. As an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), it allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, which is invaluable for building libraries of analogues for structure-activity relationship (SAR) studies.[1]

-

Fluorine , the most electronegative element, imparts unique properties. Its introduction can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and alter the acidity of nearby functional groups.[2] The FDA has approved numerous fluorine-containing drugs, highlighting the success of this strategy.[2]

6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) combines these features, making it a valuable intermediate for synthesizing complex molecules with potential applications as enzyme inhibitors, antibacterial agents, and other bioactive compounds.[1][3][4][5]

Physicochemical and Structural Properties

The fundamental properties of 6-Bromo-8-fluoronaphthalen-2-ol are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 82995-06-0 | [3][4][6] |

| Molecular Formula | C₁₀H₆BrFO | [3][7] |

| Molecular Weight | 241.06 g/mol | [3][4][7] |

| Synonyms | 6-bromo-8-fluoro-2-naphthol; 6-bromine-8-fluorine-2-hydroxynaphthalene | [3] |

| Classification | Fluorinated Heterocyclic Building Block, Aryl Bromide | [3][4] |

| Predicted pKa | ~9.5 (Phenolic OH, influenced by electron-withdrawing halogens) | N/A |

| Predicted XLogP3 | ~3.5-4.0 (Increased lipophilicity due to halogens) | N/A |

Synthesis and Manufacturing

The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol can be accomplished via a multi-step pathway, as documented in the medicinal chemistry literature.[7] The route leverages established transformations to build the substituted naphthalene core.

Experimental Protocol: Multi-step Synthesis from 1-Amino-7-naphthol

A representative synthesis involves a seven-step sequence starting from 1-Amino-7-naphthol.[7] The following protocol is adapted from the literature and illustrates a validated pathway.

Step 1-3: Protection and Functional Group Interconversion

-

The starting material, 1-Amino-7-naphthol, undergoes a series of protection and functional group manipulation steps. This typically involves protecting the phenol as a methyl ether and converting the amine to a more stable functional group if necessary. For instance, the hydroxyl group can be methylated using a reagent like dimethyl sulfate in the presence of a base (e.g., K₂CO₃ in acetone).[7]

-

The amino group is then modified for the subsequent fluorination step.

Step 4: Introduction of Fluorine via Schiemann Reaction

-

The amino group on the naphthalene ring is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., aq. HCl) at low temperatures (typically 0-10 °C).[7]

-

The diazonium salt is then treated with aqueous tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt.[7]

-

The isolated tetrafluoroborate salt is thermally decomposed (e.g., in xylene with heating) to yield the fluoro-substituted naphthalene. This classic transformation is known as the Balz-Schiemann reaction.[7]

Step 5: Demethylation

-

The methyl ether protecting group on the hydroxyl function is cleaved to regenerate the phenol. Boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (CH₂Cl₂) is a highly effective reagent for this purpose.[7]

Step 6: Bromination

-

The resulting fluoronaphthol is brominated. Electrophilic aromatic substitution with molecular bromine (Br₂) in acetic acid at elevated temperatures (e.g., 100 °C) selectively installs the bromine atom at the 6-position.[7]

Step 7: Final Reduction/Modification (if necessary)

-

A final reduction step, for example using tin(II) chloride (SnCl₂) in acidic media, may be required to remove or modify other functional groups carried through the synthesis, yielding the final product with a reported 41% yield for this step.[7]

Caption: Multi-step synthesis of 6-Bromo-8-fluoronaphthalen-2-ol.

Spectroscopic and Analytical Characterization

Precise structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are typically provided by suppliers upon request, the expected features can be reliably predicted.[3][4]

-

¹H NMR: The spectrum should display signals for the five aromatic protons. The proton adjacent to the fluorine atom (at C7) would exhibit a characteristic doublet due to ³J(H,F) coupling. Other protons will show splitting patterns consistent with their positions on the naphthalene ring.

-

¹³C NMR: Ten distinct signals are expected for the carbon atoms of the naphthalene core. The carbons directly bonded to bromine (C6) and fluorine (C8) will be significantly influenced, with the C-F bond showing a large one-bond coupling constant (¹J(C,F)).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a doublet due to coupling with the adjacent proton.

-

Mass Spectrometry (MS): The mass spectrum is a definitive tool for identification. It will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The true value of 6-Bromo-8-fluoronaphthalen-2-ol lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is the primary site for diversification via cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.

Typical Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an inert atmosphere (e.g., under Argon), combine 6-Bromo-8-fluoronaphthalen-2-ol (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq.).

-

Solvent: Use a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. The organic layer is dried and concentrated. The crude product is then purified, typically by silica gel column chromatography.

This methodology allows for the introduction of a wide array of aryl and heteroaryl groups, providing a powerful tool for SAR exploration.[1]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group at the 2-position is nucleophilic and slightly acidic, offering another site for modification:

-

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ether. This is useful for modifying solubility or introducing linker groups.

-

O-Acylation: Treatment with an acyl chloride or anhydride provides the ester derivative, which can serve as a prodrug or a protecting group.

Applications in Research and Development

The structural motifs present in 6-Bromo-8-fluoronaphthalen-2-ol are common in bioactive molecules. Its utility is therefore projected in several areas:

-

Enzyme Inhibitor Synthesis: Halogenated phenols are key components in many enzyme inhibitors. For example, derivatives of 2-bromo-4-fluorophenol are used to synthesize inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B), which is relevant to diabetes and obesity.[1] This scaffold can be similarly employed to probe enzyme active sites.

-

Antibacterial Agents: Bromophenol derivatives have demonstrated promising activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting mechanisms like biofilm formation.[5] This compound is an excellent starting point for developing novel antibacterial agents.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined chemical handles, it can be used as a fragment for screening against protein targets. Hits can then be elaborated into more potent leads using the reactive bromine site.

Safety and Handling

While specific toxicity data for 6-Bromo-8-fluoronaphthalen-2-ol is not widely available, it should be handled with standard laboratory precautions appropriate for halogenated aromatic compounds. Based on related structures like 6-bromonaphthalen-2-ol, it should be considered an irritant.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

6-Bromo-8-fluoronaphthalen-2-ol is a strategically designed synthetic building block with significant potential for researchers in drug discovery and materials science. The interplay of its three functional groups—a versatile bromine handle for cross-coupling, a property-enhancing fluorine atom, and a modifiable hydroxyl group—provides a robust platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and characterization is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

-

Ivy Fine Chemicals. 6-Bromo-8-fluoronaphthalen-2-ol [CAS: 82995-06-0]. Available from: [Link]

-

PubChem. 6-Bromo-2-naphthalenol. Available from: [Link]

-

PubChem. 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. Available from: [Link]

- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

-

PubChem. 8-Bromonaphthalen-2-ol. Available from: [Link]

-

Chemical-Suppliers. 6-Bromonaphthalen-2-ol | CAS 15231-91-1. Available from: [Link]

- Google Patents. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.

-

National Institutes of Health (NIH). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available from: [Link]

-

PubMed. Photoarylation/alkylation of bromonaphthols. Available from: [Link]

-

PubChem. 2-Amino-6-bromonaphthalene. Available from: [Link]

-

PubChem. 6-Bromo-2-tetralone. Available from: [Link]

-

National Institutes of Health (NIH). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Available from: [Link]

-

ResearchGate. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acubiochem.com [acubiochem.com]

- 4. 82995-06-0|6-Bromo-8-fluoronaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ivychem.com [ivychem.com]

- 7. 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis - chemicalbook [chemicalbook.com]

- 8. 6-Bromonaphthalen-2-ol | CAS 15231-91-1 | Chemical-Suppliers [chemical-suppliers.eu]

Introduction: The Imperative for Unambiguous Structure Verification

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-8-fluoronaphthalen-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted naphthalenes are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of functional groups on the naphthalene core dictates the molecule's steric and electronic properties, which in turn govern its biological activity or material characteristics. 6-Bromo-8-fluoronaphthalen-2-ol is one such compound, presenting a unique combination of a hydroxyl group (a key pharmacophoric feature), a bromine atom (which can modulate metabolic stability and provide a handle for further synthetic elaboration), and a fluorine atom (often used to enhance binding affinity and improve pharmacokinetic properties).

Given the existence of numerous potential isomers, the unambiguous confirmation of the substitution pattern is not merely an academic exercise; it is a critical prerequisite for reliable structure-activity relationship (SAR) studies, intellectual property protection, and regulatory submission. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 6-Bromo-8-fluoronaphthalen-2-ol, moving from initial mass confirmation to the definitive assignment of its constitution through advanced spectroscopic techniques.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in this elucidation lies in definitively placing the three substituents—bromo, fluoro, and hydroxyl—at the C6, C8, and C2 positions, respectively, and ruling out all other possibilities. For instance, a plausible isomeric impurity or alternative synthesis outcome could be 6-bromo-1-fluoronaphthalen-2-ol.[1] The analytical workflow must be designed to provide clear, irrefutable evidence for the precise connectivity of the naphthalene system.

The Core Elucidation Workflow

A multi-technique, orthogonal approach is essential for confident structure elucidation. Each step provides a piece of the puzzle, and together they form a self-validating system. The process begins with confirming the molecular formula and proceeds to map out the intricate atomic connections within the molecule.

Caption: The integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to confirm that the compound in hand has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula and distinguishing it from compounds with the same nominal mass.

Expected Data: For 6-Bromo-8-fluoronaphthalen-2-ol (C₁₀H₆BrFO), the neutral monoisotopic mass is calculated to be 241.9582 Da. A key confirmatory feature is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two prominent molecular ion peaks (M and M+2) of nearly equal intensity.[2][3] This pattern is a hallmark of a monobrominated compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₆BrFO |

| Calculated Exact Mass | [M+H]⁺ for C₁₀H₇BrFO⁺: 242.9660 Da |

| Isotopic Pattern | M peak (~242.96 Da) and M+2 peak (~244.96 Da) in ~1:1 ratio |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Calibrate the instrument using a known standard. Observe the mass-to-charge ratio (m/z) for the molecular ion and compare it to the calculated exact mass. Verify the presence and ~1:1 intensity ratio of the M and M+2 peaks.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method to verify the presence of key functional groups predicted by the proposed structure.

Expected Data: The spectrum should display characteristic absorption bands for the hydroxyl group and the aromatic system.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H Stretch (Phenol) | 3200 - 3600 cm⁻¹ | A strong, broad peak indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Weaker, sharp peaks. |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple sharp peaks of varying intensity. |

| C-O Stretch (Phenol) | 1200 - 1260 cm⁻¹ | Strong absorption. |

| C-F Stretch | 1000 - 1400 cm⁻¹ | Can be complex and overlap with other signals. |

| C-Br Stretch | 500 - 600 cm⁻¹ | Typically in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[4] A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals, thereby confirming the substitution pattern.

¹H NMR Spectroscopy

Causality: This experiment provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

Expected Spectrum: The structure has four aromatic protons and one hydroxyl proton.

-

H1 & H3: These protons are on the same ring as the hydroxyl and fluorine. The -OH is activating and ortho, para-directing, while the -F is deactivating. They will likely appear as doublets.

-

H5 & H7: These protons are on the brominated ring. They will also appear as doublets.

-

-OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

Expected Spectrum: The molecule has 10 carbon atoms, and due to the lack of symmetry, 10 distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituents.[5][6]

-

C-O (C2): Expected to be significantly downfield (~150-160 ppm).

-

C-F (C8): Expected to be downfield and show a large one-bond C-F coupling constant.

-

C-Br (C6): The chemical shift will be shifted upfield relative to an unsubstituted carbon.

-

Aromatic CHs: Typically appear in the ~110-135 ppm range.

-

Quaternary Carbons: Carbons with no attached protons (C4a, C8a) will also be present.

¹⁹F NMR Spectroscopy

Causality: This experiment is highly specific for fluorine-containing compounds and is crucial for confirming the fluorine's environment. ¹⁹F has 100% natural abundance and high sensitivity.[7]

Expected Spectrum: A single signal is expected for the one fluorine atom. The key diagnostic information comes from its coupling to nearby protons. In the proposed structure, the fluorine at C8 is ortho to the proton at C7. A significant ³J(H-F) coupling (~5-10 Hz) would be expected, causing the ¹⁹F signal to appear as a doublet.[8][9]

2D NMR for Unambiguous Assignment

Causality: While 1D NMR provides foundational data, 2D NMR experiments are required to piece it together and build the molecular framework. They reveal through-bond correlations, providing irrefutable proof of connectivity.[10][11]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). For this molecule, COSY will show correlations between H3-H4 and H5-H7, confirming the isolated spin systems on each ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons over 2-3 bonds. Key expected HMBC correlations to confirm the 6,8,2-substitution pattern would be:

-

Correlation from H7 to the bromine-bearing C6 and the fluorine-bearing C8 .

-

Correlation from H5 to C7 and the quaternary carbon C8a .

-

Correlation from H1 to the hydroxyl-bearing C2 and the quaternary carbon C8a .

-

Correlation from H3 to C2 and the quaternary carbon C4a .

-

Caption: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for phenols as it allows for observation of the -OH proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra using standard pulse programs.

-

2D Acquisition: Acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in both dimensions and optimize the HMBC experiment for expected long-range coupling constants (e.g., 8 Hz).

-

Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by systematically integrating the information from all spectra, starting with HSQC to link protons and carbons, then using COSY and HMBC to build the molecular fragments and connect them.

Part 3: Final Confirmation and Data Synthesis

Integrated Data Analysis

Summary of Expected Spectroscopic Data:

| Technique | Key Observation | Implication |

| HRMS | [M+H]⁺ at ~242.9660 Da; M/M+2 ratio ~1:1 | Confirms formula C₁₀H₆BrFO; one Br atom present. |

| IR | Broad peak at ~3400 cm⁻¹; Strong peak at ~1250 cm⁻¹ | Confirms phenol O-H and C-O groups. |

| ¹H NMR | 4 aromatic proton signals; 1 hydroxyl proton | Consistent with a disubstituted and a monosubstituted ring. |

| ¹³C NMR | 10 distinct carbon signals | Asymmetric naphthalene core. |

| ¹⁹F NMR | One doublet signal | Confirms one fluorine atom adjacent to one proton (H7). |

| COSY | Correlations between adjacent protons on each ring | Defines two separate proton spin systems. |

| HMBC | Cross-peaks between H7-C6, H7-C8, H1-C8a, etc. | Unambiguously connects the substituents to specific carbons. |

X-ray Crystallography: The Gold Standard

For novel compounds intended for pharmaceutical development or high-performance materials, single-crystal X-ray diffraction is the ultimate method for structure proof.[12][13] If a high-quality crystal can be grown, this technique provides the precise 3D coordinates of every atom in the molecule, leaving no ambiguity about its constitution or stereochemistry. While not always feasible, it is considered the gold standard for structural validation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a solvent, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray source.

-

Structure Solution & Refinement: Solve the phase problem and refine the atomic positions to generate a final structural model.

-

Analysis: Analyze bond lengths, bond angles, and intermolecular interactions to fully characterize the solid-state structure.

Conclusion

The structure elucidation of 6-Bromo-8-fluoronaphthalen-2-ol is a systematic process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide—from initial mass confirmation by HRMS to the detailed connectivity mapping by 2D NMR—researchers can achieve an unambiguous and robust characterization of the molecule. This analytical rigor is fundamental to ensuring data integrity and advancing the development of novel chemical entities with confidence.

References

-

Adcock, W., et al. (1966). Substituent Effects. VII.1 The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes. Journal of the American Chemical Society. Available at: [Link]

-

Australian Journal of Chemistry (1955). An Infra-red spectroscopic study of naphthalene substitution. ConnectSci. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Scilit (1955). An Infra-red spectroscopic study of naphthalene substitution. Available at: [Link]

-

Slideshare. Use of NMR in structure elucidation. Available at: [Link]

-

Preprints.org (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link]

-

Adcock, W., et al. (1975). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

YouTube (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

Holdsworth, D. K. (1982). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link]

-

MDPI (2021). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Moharram, Y. I., et al. (2012). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

Sources

- 1. 6-bromo-1-fluoronaphthalen-2-ol synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]

- 11. omicsonline.org [omicsonline.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-BROMO-8-FLUORO-2-NAPHTHOL (CAS 82995-06-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 6-BROMO-8-FLUORO-2-NAPHTHOL, a halogenated naphthol derivative with potential applications in various fields of chemical and pharmaceutical research. While publicly available information on the specific biological activities and therapeutic applications of this compound is limited, this guide consolidates the existing knowledge on its chemical properties and synthesis. The document is intended to serve as a foundational resource for researchers initiating studies on this molecule and to provide a framework for its further investigation.

Chemical Identity and Physicochemical Properties

6-BROMO-8-FLUORO-2-NAPHTHOL is a synthetic organic compound characterized by a naphthalene scaffold substituted with a bromine atom at the 6-position, a fluorine atom at the 8-position, and a hydroxyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 82995-06-0 | [1] |

| Molecular Formula | C₁₀H₆BrFO | [1] |

| Molecular Weight | 241.06 g/mol | [1] |

| Synonyms | 6-bromo-8-fluoronaphthalen-2-ol | [2] |

| Boiling Point | 352.266°C at 760 mmHg |

Synthesis and Manufacturing

The synthesis of 6-BROMO-8-FLUORO-2-NAPHTHOL can be achieved through a multi-step reaction pathway. One documented route starts from 1-Amino-7-naphthol and involves a series of chemical transformations.[1]

Illustrative Synthetic Pathway

Caption: Generalized synthetic route to 6-BROMO-8-FLUORO-2-NAPHTHOL.

A detailed, seven-step synthesis has been reported, involving reagents such as methanol, potassium carbonate, hydrochloric acid, sodium nitrite, hydrofluoric acid, boron tribromide, bromine, and stannous chloride.[1] The specific conditions for each step, including temperature and reaction time, are crucial for achieving the desired product with acceptable yield and purity.[1]

Potential Areas of Investigation

Potential as a Research Chemical

Given its structure as a substituted naphthol, 6-BROMO-8-FLUORO-2-NAPHTHOL could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. Its functional groups offer multiple points for chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets.

Exploration of Biological Activity

Naphthol-based compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of bromine and fluorine atoms in 6-BROMO-8-FLUORO-2-NAPHTHOL may enhance its lipophilicity and ability to cross biological membranes, potentially influencing its pharmacokinetic and pharmacodynamic profile. Future research could involve screening this compound in a variety of in vitro and in vivo assays to elucidate any potential therapeutic effects.

Safety and Handling

According to available safety data, 6-BROMO-8-FLUORO-2-NAPHTHOL is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative that this compound be handled in a well-ventilated laboratory setting by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Methods

The characterization and purity assessment of 6-BROMO-8-FLUORO-2-NAPHTHOL would typically involve standard analytical techniques used in organic chemistry.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of the compound and for monitoring the progress of its synthesis. The choice of column, mobile phase, and detector (e.g., UV-Vis) would need to be optimized.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure of the molecule.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule, such as the hydroxyl group.

Future Directions

The full potential of 6-BROMO-8-FLUORO-2-NAPHTHOL remains to be explored. Future research efforts should focus on:

-

Biological Screening: A comprehensive screening of the compound against a wide range of biological targets to identify any potential therapeutic activities.

-

Mechanism of Action Studies: If any biological activity is identified, further studies will be needed to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the relationship between the chemical structure and biological activity.

-

Toxicological Profiling: A thorough evaluation of the compound's safety profile is essential before it can be considered for any potential therapeutic applications.

Conclusion

6-BROMO-8-FLUORO-2-NAPHTHOL is a halogenated naphthol derivative with a defined chemical structure and synthesis pathway. While its biological properties are currently not well-documented, its chemical features suggest that it could be a valuable tool in chemical and pharmaceutical research. This guide provides a starting point for researchers interested in investigating this compound and highlights the need for further studies to unlock its full potential.

References

Sources

Spectroscopic Characterization of 6-Bromo-8-fluoronaphthalen-2-ol: A Technical Guide

Introduction

6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its chemical structure is paramount for its use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-8-fluoronaphthalen-2-ol, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural features of this molecule.

While experimental spectroscopic data for 6-Bromo-8-fluoronaphthalen-2-ol is not widely available in the public domain, this guide will provide a robust, predicted analysis based on established principles of spectroscopy and data from analogous compounds. This predictive approach allows for a scientifically grounded interpretation of the expected spectral features, providing a valuable resource for those working with this and similar molecules.

Molecular Structure and Key Features

The structure of 6-Bromo-8-fluoronaphthalen-2-ol incorporates a naphthalene core, substituted with a hydroxyl group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 8-position. These substituents significantly influence the electronic environment of the naphthalene ring, leading to distinct and predictable spectroscopic signatures.

Caption: Molecular structure of 6-Bromo-8-fluoronaphthalen-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-8-fluoronaphthalen-2-ol, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the naphthalene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromo-8-fluoronaphthalen-2-ol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the halogen substituents. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 | Singlet | - | OH |

| ~7.8 | Doublet | ~9.0 | H-4 |

| ~7.6 | Doublet | ~2.0 | H-5 |

| ~7.4 | Doublet of Doublets | ~9.0, 2.0 | H-3 |

| ~7.2 | Doublet | ~9.0 | H-1 |

| ~7.1 | Doublet | ~9.0 | H-7 |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (~10.0 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.

-

Aromatic Protons: The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The exact chemical shifts are influenced by the positions of the bromine and fluorine atoms. Protons on aromatic rings typically show chemical shifts in the range of 6.5 to 8.0 ppm.[2][3] The electron-withdrawing nature of the halogens will generally deshield the nearby protons, shifting them downfield.

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the attached substituents. Aromatic carbons typically absorb in the range of 110-150 ppm.[1]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-F (d, J~250 Hz) |

| ~150 | C-OH |

| ~135 | C-Br |

| ~130 | C4a |

| ~128 | C8a |

| ~125 | C4 |

| ~122 | C5 |

| ~118 | C7 |

| ~115 | C1 |

| ~110 | C3 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbons bonded to Heteroatoms: The carbons directly attached to the electronegative fluorine (C-8) and oxygen (C-2) atoms are expected to be significantly deshielded and appear at downfield chemical shifts. The C-F coupling will result in a large doublet for C-8. The carbon attached to bromine (C-6) will also be deshielded.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region (110-150 ppm).[4] The specific chemical shifts will be influenced by the combined electronic effects of all three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-8-fluoronaphthalen-2-ol will be characterized by absorptions corresponding to the O-H, C-O, C-H, and C-Br/C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

| 1100-1000 | Strong | C-F stretch |

| 700-500 | Medium to Strong | C-Br stretch |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[5][6][7][8]

-

Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic ring.[7]

-

Aromatic C=C Stretch: A series of bands between 1600 and 1450 cm⁻¹ corresponds to the carbon-carbon stretching vibrations within the naphthalene ring.[7]

-

C-O Stretch: A strong band between 1260-1180 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.

-

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 1100-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br.[5]

Caption: A standard workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-8-fluoronaphthalen-2-ol, electron ionization (EI) mass spectrometry would likely be employed. The presence of bromine is a key feature to look for in the mass spectrum due to its characteristic isotopic pattern.[9][10]

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 240/242 | ~100 | [M]⁺ (Molecular ion) |

| 161 | Moderate | [M - Br]⁺ |

| 133 | Moderate | [M - Br - CO]⁺ |

| 112 | Low | [M - Br - F]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be a doublet at m/z 240 and 242 with a nearly 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11] This provides a definitive confirmation of the presence of bromine.

-

Fragmentation Pattern: The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom.[9][11][12] Therefore, a significant peak corresponding to the loss of a bromine radical ([M - Br]⁺) at m/z 161 is expected. Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the naphthol ring, leading to a fragment at m/z 133.

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Bromo-8-fluoronaphthalen-2-ol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the structural characterization of this compound. The provided experimental workflows serve as a practical guide for researchers seeking to obtain their own spectroscopic data. As with any new compound, the acquisition of experimental data is the ultimate confirmation of its structure, and the predictions laid out in this guide will be an invaluable tool in that process.

References

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2072–2075.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts & Coupling | PDF | Aromaticity | Atomic Physics. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the NMR Analysis of 6-Bromo-8-fluoronaphthalen-2-ol

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of 6-Bromo-8-fluoronaphthalen-2-ol, a key intermediate in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation strategies necessary for the complete structural elucidation of this complex halogenated naphthalene derivative.

Introduction: The Structural Significance of 6-Bromo-8-fluoronaphthalen-2-ol

6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0) is a substituted naphthalenol derivative whose utility in synthetic chemistry is largely dictated by the specific arrangement of its functional groups.[1][2][3][4] The presence of a hydroxyl group, along with two different halogen atoms (bromine and fluorine) on the naphthalene scaffold, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. Accurate and unambiguous structural characterization is therefore paramount, and high-resolution NMR spectroscopy stands as the most powerful tool for this purpose.

This guide will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR analysis, providing a predictive framework for spectra interpretation, supported by established principles of NMR theory and data from analogous compounds.

PART 1: Experimental Protocol for High-Resolution NMR Analysis

The acquisition of high-quality NMR data is the foundation of accurate structural analysis. The following protocol is a self-validating system designed to yield unambiguous spectra for 6-Bromo-8-fluoronaphthalen-2-ol.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[5][6][7][8] Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, for compounds with hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can minimize rapid proton exchange of the hydroxyl proton, allowing for its observation. For this analysis, DMSO-d₆ is recommended.

-

Concentration: Prepare a solution of 5-10 mg of 6-Bromo-8-fluoronaphthalen-2-ol in 0.5-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.[9]

NMR Instrument Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin-spin coupling patterns expected for this molecule.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Program | Standard 1D pulse sequence | Proton-decoupled 1D | Proton-decoupled 1D |

| Spectral Width | 12-15 ppm | 220-240 ppm | -100 to -180 ppm |

| Acquisition Time | 2-3 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 | 16-64 |

PART 2: Predictive NMR Spectral Analysis

Due to the limited availability of published spectra for 6-Bromo-8-fluoronaphthalen-2-ol, this section provides a predictive analysis based on established substituent effects and data from related compounds.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be of primary interest.[10] The naphthalene ring system of 6-Bromo-8-fluoronaphthalen-2-ol has five aromatic protons.

Expected Chemical Shifts and Coupling Patterns:

-

H1: This proton is ortho to the hydroxyl group and will likely appear as a doublet. The hydroxyl group is an electron-donating group, which will shield this proton, shifting it upfield relative to other naphthalene protons.

-

H3: This proton is meta to the hydroxyl group and will also appear as a doublet.

-

H4: This proton is ortho to the C4a-C8a ring junction and will likely be a doublet.

-

H5: This proton is situated between the bromine and fluorine atoms. It will experience deshielding effects from both halogens and is expected to be the most downfield of the aromatic protons. It will likely appear as a doublet.

-

H7: This proton is ortho to the bromine atom and will appear as a doublet.

The hydroxyl proton (-OH) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and residual water in the solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core.[10][11][12] The chemical shifts will be influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 110-120 | Shielded by the adjacent hydroxyl group. |

| C2 | 150-160 | Directly attached to the electronegative oxygen atom. |

| C3 | 105-115 | Shielded by the hydroxyl group. |

| C4 | 125-135 | Aromatic CH. |

| C4a | 120-130 | Quaternary carbon. |

| C5 | 125-135 | Deshielded by the adjacent bromine and fluorine atoms. |

| C6 | 115-125 | Directly attached to the bromine atom. |

| C7 | 120-130 | Aromatic CH. |

| C8 | 155-165 | Directly attached to the highly electronegative fluorine atom. |

| C8a | 130-140 | Quaternary carbon. |

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[9][13][14][15][16] For 6-Bromo-8-fluoronaphthalen-2-ol, a single resonance is expected.

-

Chemical Shift: The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, likely between -110 and -140 ppm (relative to CFCl₃).[14]

-

Coupling: The fluorine signal will be split by neighboring protons. The largest coupling will be the three-bond coupling (³JF-H) to H7. A smaller four-bond coupling (⁴JF-H) to H5 may also be observed.

PART 3: Advanced NMR Techniques for Structural Confirmation

To provide unequivocal structural proof, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal the connectivity of the proton spin systems. For 6-Bromo-8-fluoronaphthalen-2-ol, this will confirm the ortho-relationships between adjacent protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space.[17][18][19][20][21] A 2D NOESY experiment can provide definitive proof of the regiochemistry of the substituents. For instance, an NOE correlation between the fluorine atom and H7, and between H1 and the hydroxyl proton, would confirm their spatial proximity.

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the proposed experimental workflow and the structure of 6-Bromo-8-fluoronaphthalen-2-ol with atom numbering for NMR assignment.

Caption: Experimental workflow for NMR analysis.

Caption: Structure of 6-Bromo-8-fluoronaphthalen-2-ol with atom numbering.

Conclusion

The comprehensive NMR analysis of 6-Bromo-8-fluoronaphthalen-2-ol requires a multi-faceted approach, combining 1D and 2D NMR techniques. While direct experimental data is not widely published, a predictive analysis based on established principles of NMR spectroscopy provides a robust framework for its characterization. The methodologies outlined in this guide, from sample preparation to advanced 2D NMR experiments, provide a clear path for the unambiguous structural elucidation of this and other complex halogenated aromatic compounds. This detailed understanding is critical for its effective application in research and development.

References

-

Anderson, J. E., Barkel, D. J. D., & Parkin, J. E. (1987). Conformations and internal rotation of simple 1-alkenylnaphthalenes, studied by dynamic nuclear magnetic resonance spectroscopy, nuclear Overhauser effects, and molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2, 955-959. [Link]

- Interaction of naphthalene derivatives with lipids in membranes studied by the 1H-nuclear Overhauser effect and molecular dynamics simul

- 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 6-Bromo-8-fluoronaphthalen-2-ol - ACUBIOCHEM. (n.d.).

- 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis - chemicalbook. (n.d.).

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).

- 6-bromo-1-fluoronaphthalen-2-ol synthesis - ChemicalBook. (n.d.).

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- 6-Bromo-8-fluoronaphthalen-2-ol [CAS - Ivy Fine Chemicals. (n.d.).

- 19Flourine NMR. (n.d.).

- Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j...

- Nuclear Overhauser effect - Wikipedia. (n.d.).

- Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF - ResearchG

- FLOURINE COUPLING CONSTANTS. (n.d.).

- 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one - PubChem - NIH. (n.d.).

- 82995-06-0|6-Bromo-8-fluoronaphthalen-2-ol|BLD Pharm. (n.d.).

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004, February 18).

- NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - RSC Publishing. (n.d.).

- 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024, November 12).

- (1)

- Proton chemical shiftstt and spin-spin coupling constants?

- Nuclear overhauser effect | PPTX - Slideshare. (n.d.).

- Comparison of experimental values for corresponding coupling constants in naphthalene and styrene - ResearchG

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.).

- 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem. (n.d.).

- 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions - ResearchG

- Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3).

- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).

- 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- 6-Bromo-1-hexene(2695-47-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Carbon-13 NMR spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).

- on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. (n.d.). 2lcgwZczCcZ0L_bRueEg==)

Sources

- 1. acubiochem.com [acubiochem.com]

- 2. 6-BROMO-8-FLUORO-2-NAPHTHOL synthesis - chemicalbook [chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. 82995-06-0|6-Bromo-8-fluoronaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. (1)H NMR investigation of solvent effects in aromatic stacking interactions. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 9. azom.com [azom.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 13. spectrabase.com [spectrabase.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. Conformations and internal rotation of simple 1-alkenylnaphthalenes, studied by dynamic nuclear magnetic resonance spectroscopy, nuclear Overhauser effects, and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Interaction of naphthalene derivatives with lipids in membranes studied by the 1H-nuclear Overhauser effect and molecular dynamics simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Nuclear overhauser effect | PPTX [slideshare.net]

A Guide to the Theoretical Infrared Spectrum of 6-Bromo-8-fluoronaphthalen-2-ol

Abstract

This technical guide provides a detailed theoretical analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-8-fluoronaphthalen-2-ol (CAS No. 82995-06-0)[1]. As a polysubstituted naphthol derivative, this compound possesses a unique vibrational fingerprint integral to its identification and characterization in research, quality control, and drug development. This document deconstructs the molecule's structure to predict the characteristic absorption bands arising from its core functional groups: the hydroxyl (-OH), the substituted naphthalene ring, the carbon-fluorine (C-F) bond, and the carbon-bromine (C-Br) bond. By correlating vibrational modes with specific wavenumber regions, this guide serves as a predictive reference for researchers working with this molecule or structurally similar compounds. Methodologies for empirical spectrum acquisition are also discussed to ensure trustworthy and reproducible data collection.

Introduction

6-Bromo-8-fluoronaphthalen-2-ol is a halogenated aromatic alcohol built upon a naphthalene scaffold. Such molecules are often valuable intermediates in the synthesis of complex organic materials and pharmaceutical agents[2][3]. The precise arrangement of the bromo, fluoro, and hydroxyl substituents dictates the molecule's electronic properties, reactivity, and biological activity.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules[4]. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 6-Bromo-8-fluoronaphthalen-2-ol, the IR spectrum provides definitive evidence for the presence of its key functional groups and offers insights into its aromatic substitution pattern. This guide explains the causality behind the expected spectral features, grounding predictions in established spectroscopic principles.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first analyze the molecule's constituent parts and their expected vibrational behavior.

-

Hydroxyl (-OH) Group: As a phenol, the O-H bond is the most prominent feature in the high-wavenumber region. Its vibration is highly sensitive to hydrogen bonding, which significantly broadens the absorption band[5][6][7]. The C-O bond also has a characteristic stretching frequency.

-

Naphthalene Aromatic System: The naphthalene core gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers higher than their aliphatic counterparts[8]. The C=C double bonds within the rings have a series of stretching vibrations of variable intensity. Finally, C-H out-of-plane (oop) bending vibrations in the low-wavenumber region are highly diagnostic of the substitution pattern on the aromatic rings[9].

-

Carbon-Halogen Bonds (C-F and C-Br): The vibrations of the C-F and C-Br bonds are found in the fingerprint region. The strong C-F bond absorbs at a higher frequency than the weaker, heavier C-Br bond[10][11][12].

The following diagram illustrates the relationship between the molecular structure and its primary vibrational modes.

Caption: Molecular structure correlated with key IR vibrational modes.

Detailed Analysis of the Predicted Infrared Spectrum

The theoretical spectrum can be divided into distinct regions, each providing specific structural information.

High-Wavenumber Region (4000-2500 cm⁻¹)

-